![molecular formula C13H12ClN5O B14739788 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 5417-99-2](/img/structure/B14739788.png)
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The structure of this compound includes a chloro-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved by reacting 4-chloropyrazole with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Substitution Reaction: The chloro group on the pyrazolo[3,4-d]pyrimidine core is substituted with a phenyl group through a nucleophilic aromatic substitution reaction.
Amination: The resulting compound is then reacted with ethanolamine to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves inhibition of specific enzymes and receptors. It is known to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another compound in the same class with similar biological activities.
Phenylpyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer properties and kinase inhibition.
Uniqueness
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapy.
属性
CAS 编号 |
5417-99-2 |
|---|---|
分子式 |
C13H12ClN5O |
分子量 |
289.72 g/mol |
IUPAC 名称 |
2-[(6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H12ClN5O/c14-13-17-11(15-6-7-20)10-8-16-19(12(10)18-13)9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H,15,17,18) |
InChI 键 |
CFYUAKUGSZYECU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


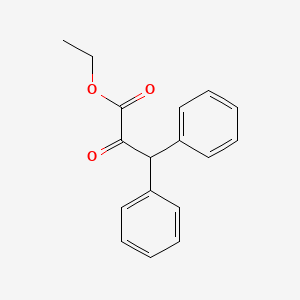
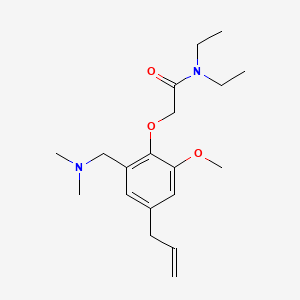



![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
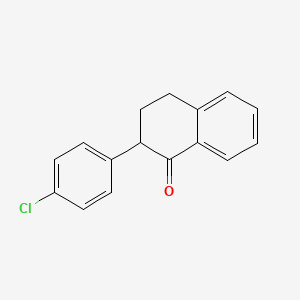
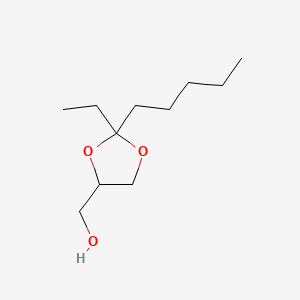
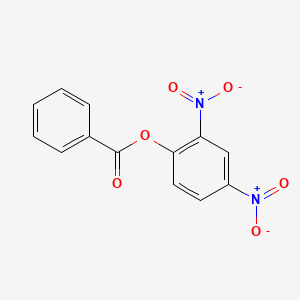
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
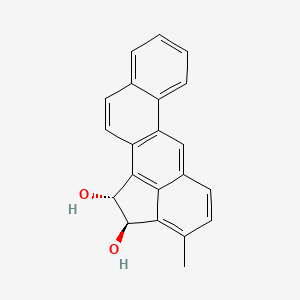
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
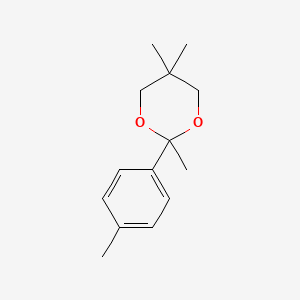
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
